
Boc-(S)-alpha-(3-thiophenylmethyl)-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Boc-(S)-alpha-(3-thiophenylmethyl)-proline” is a unique chemical compound provided by Sigma-Aldrich . It is primarily used for research and development purposes .
Molecular Structure Analysis
The empirical formula of “Boc-(S)-alpha-(3-thiophenylmethyl)-proline” is C15H21NO4S, and its molecular weight is 311.40 . The SMILES string representation isCC(C)(C)OC(=O)N1CCC[C@]1(Cc2ccsc2)C(O)=O . Physical And Chemical Properties Analysis
“Boc-(S)-alpha-(3-thiophenylmethyl)-proline” has a molecular weight of 311.40 . The InChI key isLSZNTEAQCQFYGJ-HNNXBMFYSA-N .
Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis
Boc-l-proline has been utilized as a chiral ligand in the enantioselective phenylacetylene addition to aromatic aldehydes. This showcases its potential in asymmetric catalysis, where good yields and enantioselectivities (up to 77% ee) were achieved (Zhou et al., 2004).
Conformational Studies
Studies on α-Methyl-L-proline, an analog of proline, reveal insights into the cis-trans prolyl peptide bond equilibrium in derivatives like N-Boc-protected α-methyl-L-proline. These studies provide valuable information on the conformationally constraining properties of α-methyl-L-proline (Torbeev et al., 2012).
Polymer Synthesis
Boc-l-proline has played a significant role in the synthesis of well-defined homo- and copolymers of l-proline. The use of Boc-protected l-proline enabled the synthesis of high-purity l-proline NCA, leading to well-defined polymers like poly(l-proline) homopolymers and copolypeptides (Gkikas et al., 2011).
Crystallographic Analysis
Boc-Trp-Ile-Ala-Aib-Ile-Val-Aib-Leu-Aib-Pro-Ala-Aib-Pro-Aib-Pro-Phe-OMe, which includes a Boc-protected proline, was analyzed crystallographically. This research provides valuable data on the structure and conformation of peptides containing Boc-protected proline (Karle et al., 1987).
Catalytic Properties
Boc-protected proline derivatives have been studied for their catalytic properties. For instance, O-ferrocenoyl hydroxyproline conjugates protected by Boc group at the N-terminus showed significant catalytic activities in the aldol addition reaction (Al-Momani & Lataifeh, 2013).
Synthesis of Fluorinated Proline Derivatives
Boc-cis-4-fluoro-L-proline and 4-difluoro-L-proline, significant in peptide synthesis, were synthesized from trans-4-hydroxy-L-proline methyl ester, demonstrating the utility of Boc-protected proline in creating specialized amino acid derivatives (Demange et al., 1998).
Chiral Separation
Boc-proline and its derivatives have been utilized in chiral separation using high-performance liquid chromatography (HPLC), highlighting their significance in pharmaceutical compound analysis (Zhao & Pritts, 2007).
MOF Functionalization
Boc-protected proline-functionalized linkers have been used in metal-organic frameworks (MOFs) to create highly porous and enantiomerically pure structures, useful in adsorption and catalysis (Kutzscher et al., 2015).
Conformational Analysis in Peptides
Research on N-t-Boc-Prolyl-Phenylalanyl-Proline has provided insights into peptide conformations and the significance of Boc-protected proline in stabilizing specific structures (Milne et al., 1993).
Conformational Preferences
Studies on the preferred conformation of the tert-butoxycarbonyl-amino group in peptides, including those with Boc-proline, have contributed to our understanding of peptide structure and stability (Benedetti et al., 2009).
Synthesis of β-Prolines
The synthesis and analysis of α-substituted β-prolines, involving N-Boc-protection, highlight the role of Boc-protected proline in developing novel amino acids and understanding their properties (Kemskiy et al., 2020).
Conformational Equilibrium Studies
Investigations into the solvent effect on the cis-trans conformational equilibrium of proline imide bonds in model peptides, including Boc-Leu-Pro and Boc-Phe-Pro, enhance our understanding of peptide stability and conformation in different environments (Sugawara et al., 2001).
Safety and Hazards
Zukünftige Richtungen
As “Boc-(S)-alpha-(3-thiophenylmethyl)-proline” is primarily used for research and development purposes , its future directions would likely depend on the outcomes of this research. It’s important to note that the results of such research could lead to new applications for this compound in various fields, including medicinal chemistry and drug development.
Eigenschaften
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(thiophen-3-ylmethyl)pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-14(2,3)20-13(19)16-7-4-6-15(16,12(17)18)9-11-5-8-21-10-11/h5,8,10H,4,6-7,9H2,1-3H3,(H,17,18)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZNTEAQCQFYGJ-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CC2=CSC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CSC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-(S)-alpha-(3-thiophenylmethyl)-proline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2796466.png)

![N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2796468.png)
![4-[1-(1H-indol-3-ylmethyl)-2-oxo-2-(4-phenylpiperazino)ethyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2796470.png)
![3-Benzyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2796471.png)
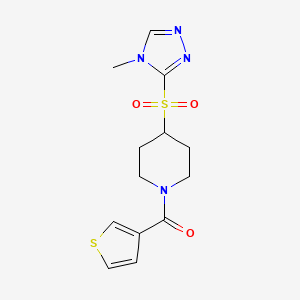
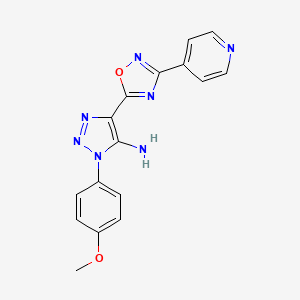
![(3R,5bS,6S,7aR,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b,6-dihydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one](/img/structure/B2796476.png)
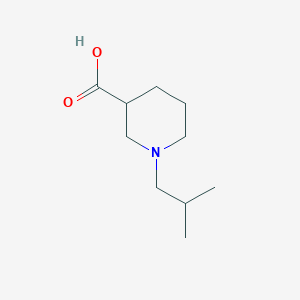
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2796482.png)
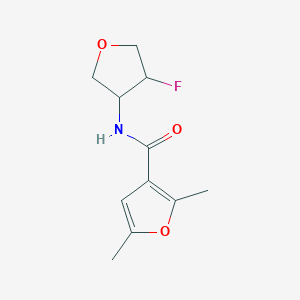
![1-(2-chlorobenzyl)-3-(3-methylbutyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2796484.png)
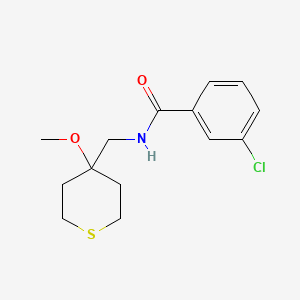
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2796487.png)